molecular formula C14H20N2O2 B6282005 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine CAS No. 1016890-32-6

1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine

Cat. No.: B6282005
CAS No.: 1016890-32-6
M. Wt: 248.32 g/mol
InChI Key: OCXUZXFYKMTQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 2-methoxyphenyl group and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with an epoxide. The reaction conditions often include the use of a base to facilitate the opening of the epoxide ring and subsequent attachment to the piperazine nitrogen. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 1-(2-hydroxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine.

    Reduction: Formation of 1-(2-methoxyphenyl)-4-[(2,3-dihydroxypropyl)methyl]piperazine.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine
  • 1-(2-Methoxyphenyl)-4-[(2,3-dihydroxypropyl)methyl]piperazine
  • 1-(2-Methoxyphenyl)-4-[(chloromethyl)piperazine]

Uniqueness

1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine is unique due to the presence of both a methoxyphenyl group and an epoxide group. This combination allows for diverse chemical reactivity and potential applications in various fields. The epoxide group provides a reactive site for covalent modification, while the methoxyphenyl group offers hydrophobic interactions and potential electronic effects.

Biological Activity

1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a methoxyphenyl group and an epoxide moiety. The presence of the epoxide group allows for unique reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins, which can modulate their activity. The methoxyphenyl group enhances hydrophobic interactions, potentially increasing binding affinity to various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as receptors and enzymes:

  • Covalent Bond Formation : The epoxide can react with nucleophiles in proteins, leading to altered protein function and enzyme inhibition.
  • Receptor Binding : Studies indicate that compounds with similar structures exhibit binding to serotonin receptors, particularly the 5-HT7 receptor, suggesting potential applications in neuropharmacology .

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against a range of pathogens, although further investigations are needed to elucidate its efficacy and mechanism of action in this context .

Research Findings

A summary of selected studies is presented below:

Study Focus Findings
Mechanism of ActionDemonstrated covalent bonding with proteins leading to modulation of activity.
Receptor BindingIdentified as a potent antagonist for the 5-HT7 receptor (Ki=2.6nM).
Antimicrobial ActivitySuggested potential against various microbial strains.
Anticancer ActivityInduced apoptosis in specific cancer cell lines through signaling pathway modulation.
Binding AffinityEvaluated for affinity towards dopamine D2 receptors; significant interactions noted.

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated the effects of related piperazine derivatives on breast cancer cell lines. Results indicated that these compounds could inhibit cell growth and induce apoptosis through the activation of caspase pathways.
  • Case Study on Neuropharmacological Effects :
    In vivo studies using rodent models demonstrated that administration of related compounds resulted in altered behavior consistent with serotonin receptor modulation, supporting their potential use as therapeutic agents for mood disorders.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-17-14-5-3-2-4-13(14)16-8-6-15(7-9-16)10-12-11-18-12/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXUZXFYKMTQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016890-32-6
Record name 1-(2-methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.